

An In-depth Technical Guide to the Physicochemical Properties of cis-Pinic Acid

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Compound of Interest

Compound Name: *rel-cis-Pinic acid*

Cat. No.: B124750

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Introduction

cis-Pinic acid, a dicarboxylic acid with the molecular formula C₉H₁₄O₄, is a significant secondary organic aerosol (SOA) component formed from the atmospheric oxidation of α -pinene, a major biogenic volatile organic compound emitted by coniferous trees. Its presence in the atmosphere has implications for air quality and climate. Beyond its environmental relevance, the unique structural features of cis-pinic acid make it a molecule of interest for researchers in various fields, including medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the core physicochemical properties of cis-pinic acid, detailed experimental protocols for their determination, and a visualization of its formation pathway in the atmosphere.

Physicochemical Properties

The physicochemical characteristics of cis-pinic acid are crucial for understanding its behavior in different environments and for its potential applications. The following tables summarize the key quantitative data available for this compound.

General and Thermal Properties

Property	Value	Unit	Source(s)
Molecular Formula	C ₉ H ₁₄ O ₄	-	[1]
Molecular Weight	186.21	g/mol	[2]
Melting Point	364.32	K (91.17 °C)	[3] [4]
Enthalpy of Fusion	Not explicitly stated for cis-pinic acid, but for related compounds, it varies.	kJ/mol	[3] [4]

Solubility and Acidity

While cis-pinic acid is known to be more soluble in water than related monocarboxylic acids like cis-pinonic acid, a precise quantitative value for its aqueous solubility is not readily available in the cited literature.[\[3\]](#)[\[4\]](#)[\[5\]](#) Similarly, experimentally determined pKa values for cis-pinic acid are not explicitly reported. As a dicarboxylic acid, it is expected to have two dissociation constants (pKa₁ and pKa₂). For context, the pKa values for the related cis-pinonic acid have been reported.[\[3\]](#)[\[5\]](#)[\[6\]](#)

Property	Value	Unit	Source(s)
Aqueous Solubility	Qualitatively high; stated to be more soluble than cis-norpinic acid, cis-pinonic acid, and cis-norpinonic acid.	-	[4] [6]
pKa ₁	Data not available	-	
pKa ₂	Data not available	-	

Spectroscopic Data

Detailed spectroscopic data is essential for the identification and characterization of cis-pinic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific chemical shifts for cis-pinic acid were not directly found in the search results, the supporting information of a key study mentions the availability of ^1H and ^{13}C NMR spectra.[\[3\]](#) General chemical shift ranges for dicarboxylic acids are as follows:

- ^1H NMR: The carboxylic acid protons (-COOH) typically show a broad singlet signal at a chemical shift (δ) between 10 and 13 ppm. The chemical shifts of other protons in the molecule would depend on their specific chemical environment.[\[7\]](#)[\[8\]](#)[\[9\]](#)
- ^{13}C NMR: The carbonyl carbon of the carboxylic acid group typically appears in the range of 165 to 185 ppm.[\[7\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

Infrared (IR) Spectroscopy: An experimental IR spectrum for cis-pinic acid was not found. However, the characteristic IR absorption bands for dicarboxylic acids include:[\[10\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

- A very broad O-H stretching band from approximately 2500 to 3300 cm^{-1} .
- A strong C=O stretching band between 1760 and 1690 cm^{-1} .
- A C-O stretching band in the region of 1320-1210 cm^{-1} .
- O-H bending vibrations around 1440-1395 cm^{-1} and 950-910 cm^{-1} .

Mass Spectrometry (MS): Mass spectrometry data for the underivatized cis-pinic acid is not explicitly detailed. However, fragmentation analysis of its methylated ester has been described. The electron ionization (EI) mass spectra of methylated dicarboxylic acids often show fragment ions corresponding to the loss of $\text{CH}_3\text{O}\bullet$, CH_3OH , and $\text{CH}_3\text{O-CHO}$ from the molecular ion.[\[3\]](#)[\[7\]](#) The negative ion chemical ionization (CI) mass spectra are characterized by an intense quasi-molecular ion $[\text{M}-\text{H}]^-$.[\[3\]](#)[\[7\]](#)

Experimental Protocols

This section outlines the methodologies for determining the key physicochemical properties of cis-pinic acid.

Thermal Analysis: Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion of cis-pinic acid.

Methodology:[5][17][18][19]

- Sample Preparation: A small, accurately weighed amount of the purified solid cis-pinic acid (typically 1-5 mg) is placed into an aluminum DSC pan. The pan is then hermetically sealed.
- Instrument Setup: A differential scanning calorimeter is calibrated for temperature and enthalpy using certified standards (e.g., indium). An empty sealed aluminum pan is used as a reference.
- Measurement: The sample and reference pans are placed in the DSC cell. The temperature of the cell is then increased at a constant rate (e.g., 5-10 °C/min) under an inert atmosphere (e.g., nitrogen).
- Data Analysis: The heat flow to the sample is measured as a function of temperature. The melting point is determined as the onset or peak of the endothermic melting transition. The enthalpy of fusion is calculated by integrating the area of the melting peak.

Solubility Determination: Dynamic Method

Objective: To determine the aqueous solubility of cis-pinic acid as a function of temperature.

Methodology:[20][21][22][23][24]

- Apparatus: A jacketed glass vessel equipped with a magnetic stirrer and a temperature probe is used. The temperature is controlled by a circulating water bath.
- Procedure: A known amount of cis-pinic acid is added to a known volume of deionized water in the vessel to create a suspension. The suspension is heated at a constant rate while being vigorously stirred.
- Observation: The temperature at which the last solid particles of cis-pinic acid dissolve is visually observed and recorded as the saturation temperature for that specific concentration.

- Data Analysis: The experiment is repeated with different concentrations of cis-pinic acid to obtain a solubility curve (solubility vs. temperature).

Acidity Determination: Potentiometric Titration

Objective: To determine the acid dissociation constants (pK_{a1} and pK_{a2}) of cis-pinic acid.

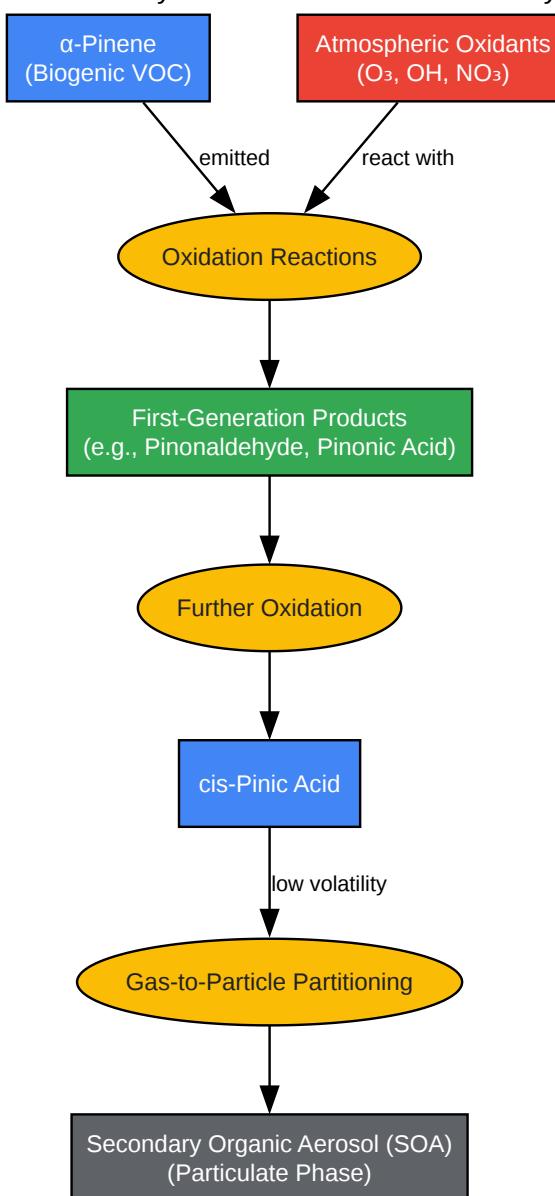
Methodology:[1][10][18][25][26][27][28][29][30]

- Solution Preparation: A standard solution of cis-pinic acid of known concentration is prepared in deionized, carbonate-free water. A standardized solution of a strong base (e.g., NaOH) is also prepared.
- Titration Setup: A pH meter with a calibrated glass electrode is used to monitor the pH of the cis-pinic acid solution. The solution is stirred continuously.
- Titration: The strong base is added to the cis-pinic acid solution in small, known increments from a burette. After each addition, the solution is allowed to equilibrate, and the pH is recorded.
- Data Analysis: A titration curve is constructed by plotting the pH versus the volume of base added. The equivalence points are determined from the points of inflection on the curve. The pK_a values can be determined from the pH at the half-equivalence points. For a dicarboxylic acid, two equivalence points and two half-equivalence points will be observed, corresponding to pK_{a1} and pK_{a2} .

Visualization of the Atmospheric Formation of cis-Pinic Acid

cis-Pinic acid is a well-established product of the atmospheric oxidation of α -pinene. The following diagram, generated using the DOT language, illustrates a simplified logical workflow of its formation as a secondary organic aerosol.

Simplified Formation Pathway of cis-Pinic Acid in Secondary Organic Aerosols

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